N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide
Description
N-(3,4-Dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is a sulfur-containing acetamide derivative with a 3,4-dimethylphenyl group and a 4,6-dimethylpyrimidine ring.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-10-5-6-14(7-11(10)2)19-15(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQCZKVCMFSFLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide typically involves the reaction of 3,4-dimethylaniline with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide typically involves the following steps:
- Reaction of 3,4-dimethylaniline with 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate.
- Formation of an intermediate , which is then reacted with chloroacetyl chloride.
- Refluxing the reactants in solvents like dichloromethane or toluene to yield the final product.
Chemical Reactions
This compound can undergo various reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can convert it to corresponding amine or thiol derivatives.
- Substitution : Participates in nucleophilic substitution reactions where the acetamide group can be replaced by other functional groups.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore novel chemical pathways and reactions.
Biology
In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways related to growth and apoptosis.
Medicine
The compound is being investigated as a pharmaceutical intermediate or active ingredient. Its potential therapeutic applications include:
- Antimicrobial agents : Exploring efficacy against various pathogens.
- Anticancer drugs : Evaluating its ability to inhibit cancer cell proliferation.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxicity against certain cancer cell lines. In vitro studies demonstrated that the compound inhibited cell growth in a dose-dependent manner, suggesting its potential as a lead compound in anticancer drug development.
Antimicrobial Properties
A study focused on the antimicrobial efficacy of this compound revealed promising results against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further investigation is required to elucidate the exact pathways involved.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound could also affect cellular pathways involved in processes like cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Acetamide Derivatives
Crystallographic and Conformational Analysis
- Hydrogen Bonding: Intramolecular N–H⋯N bonds in diaminopyrimidine derivatives () stabilize folded conformations, whereas methyl-substituted analogs (e.g., ) rely on van der Waals interactions for crystal stability .
Biological Activity
N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 298.39 g/mol
- CAS Number : 874006-44-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Research indicates that compounds with a similar pyrimidine structure exhibit antiviral properties against several viruses, including hepatitis C and influenza viruses . The specific mechanism often involves inhibition of viral replication through interference with viral polymerases or proteases.
- Anticancer Potential : The compound has been studied for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially mitigating oxidative stress and inflammation in neuronal cells . This is particularly relevant for neurodegenerative diseases where oxidative damage plays a significant role.
In Vitro Studies
A series of in vitro studies have demonstrated the efficacy of this compound against various biological targets:
Case Studies
- Case Study on Antiviral Activity :
- Case Study on Anticancer Activity :
- Neuroprotection Study :
Q & A
Q. How can the synthesis of N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between a pyrimidine-thiol derivative and a halogenated acetamide precursor. Key steps include:
- Refluxing 4,6-dimethylpyrimidine-2-thiol with potassium hydroxide in ethanol to generate a thiolate intermediate.
- Reacting with 2-chloro-N-(3,4-dimethylphenyl)acetamide under reflux (4–6 hours) in ethanol.
- Monitoring reaction progress via TLC, followed by solvent evaporation and precipitation in cold water. Crystallization from methanol/ethyl acetate (1:1) yields pure crystals .
Optimization variables include solvent polarity (ethanol vs. DMF), reaction temperature (60–80°C), and molar ratios (1:1.2 thiol:acetamide).
Q. What spectroscopic and crystallographic techniques confirm the compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c space group) with unit cell parameters (a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) confirm molecular packing. Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations .
- NMR : H and C NMR should show peaks for methyl groups (~2.3 ppm for pyrimidine-CH, ~2.1 ppm for phenyl-CH), sulfanyl-linked CH (~4.2 ppm), and acetamide carbonyl (~168 ppm).
- Mass spectrometry : High-resolution ESI-MS should match the molecular formula (CHNOS; M = 336.43) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., dihydrofolate reductase, kinase inhibitors) due to the compound’s pyrimidine moiety.
- Assay design : Use fluorescence-based enzymatic inhibition assays (IC determination) or microbial growth inhibition studies (minimum inhibitory concentration, MIC).
- Positive controls : Compare with known pyrimidine-based drugs (e.g., trimethoprim) to benchmark activity .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Methodological Answer :
- Crystal growth : Slow evaporation from methanol/ethyl acetate (1:1) reduces polymorphism. Diffraction-quality crystals require strict control of supersaturation and temperature .
- Data refinement : Use SHELXL2016 for least-squares refinement (R1 < 0.05) and PLATON for validating Hirshfeld surfaces. Address disorder in methyl groups via constrained isotropic displacement parameters .
- Symmetry issues : Monoclinic systems may exhibit pseudo-symmetry; check for twinning using Rint values and Hooft parameters .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Optimize geometry at B3LYP/6-31G(d) level .
- Molecular docking : Use AutoDock Vina to simulate binding to DHFR or kinase ATP-binding pockets. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Reaction pathway prediction : Apply quantum chemical reaction path searches (e.g., GRRM) to explore sulfanyl group substitution kinetics .
Q. How should researchers resolve contradictions in structural or activity data across related analogs?
- Methodological Answer :
- Dihedral angle analysis : Compare pyrimidine-phenyl dihedral angles (e.g., 42.25° in chlorophenyl analogs vs. predicted ~50° for dimethylphenyl) to assess steric effects .
- SAR studies : Systematically vary substituents (e.g., methyl vs. chloro groups) and correlate with bioactivity trends. Use Hansch analysis to quantify hydrophobicity/electronic contributions .
- Data validation : Cross-check crystallographic data with CSD entries (e.g., Cambridge Structural Database) to identify outliers in bond lengths/angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
